molecular formula C9H4BrClFN B1445995 6-Bromo-4-chloro-7-fluoroquinoline CAS No. 1566994-56-6

6-Bromo-4-chloro-7-fluoroquinoline

Cat. No.: B1445995
CAS No.: 1566994-56-6
M. Wt: 260.49 g/mol
InChI Key: QIBVJFPEFQGSCW-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-7-fluoroquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H4BrClFN. It is a derivative of quinoline, a structure known for its wide range of biological activities and applications in medicinal chemistry. The presence of bromine, chlorine, and fluorine atoms in the quinoline ring enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-7-fluoroquinoline typically involves multi-step reactions starting from readily available precursors One common method involves the halogenation of quinoline derivatives

    Halogenation of Quinoline: The initial step involves the bromination of quinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Chlorination and Fluorination: Subsequent chlorination and fluorination steps can be carried out using chlorine gas or sulfuryl chloride and fluorine gas or a fluorinating agent like Selectfluor, respectively.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the production process. Additionally, the use of environmentally benign solvents and catalysts is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-7-fluoroquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) in the quinoline ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form quinoline N-oxides or reduction reactions to yield dihydroquinolines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids or halides under inert atmosphere.

Major Products

    Nucleophilic Substitution: Substituted quinolines with various functional groups.

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinolines.

    Coupling Reactions: Biaryl derivatives.

Scientific Research Applications

6-Bromo-4-chloro-7-fluoroquinoline has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.

    Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Chemical Biology: Acts as a probe for studying biological processes and enzyme functions.

    Agricultural Chemistry: Potential use in the synthesis of agrochemicals for pest control.

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-7-fluoroquinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their function or modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. For instance, it may inhibit bacterial DNA gyrase or topoisomerase, leading to antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-4-chloroquinoline: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    4-Chloro-7-fluoroquinoline: Lacks the bromine atom, potentially altering its chemical properties.

    6-Bromo-7-fluoroquinoline: Lacks the chlorine atom, which may influence its overall reactivity.

Uniqueness

6-Bromo-4-chloro-7-fluoroquinoline is unique due to the presence of all three halogen atoms (bromine, chlorine, and fluorine) in the quinoline ring. This combination enhances its chemical versatility and potential for diverse applications in various fields, including medicinal chemistry, material science, and chemical biology.

Properties

IUPAC Name

6-bromo-4-chloro-7-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClFN/c10-6-3-5-7(11)1-2-13-9(5)4-8(6)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBVJFPEFQGSCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(C(=CC2=C1Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1566994-56-6
Record name 6-bromo-4-chloro-7-fluoroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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